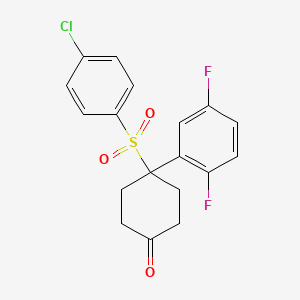

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone

Description

Chemical Identity and Nomenclature

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone is a synthetically derived cyclohexanone derivative characterized by two distinct aryl substituents at the 4-position of the cyclohexanone ring. Its systematic IUPAC name, 4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexan-1-one , reflects the precise arrangement of functional groups. The compound is assigned the CAS Registry Number 471903-20-5 , a unique identifier critical for regulatory and commercial tracking.

The molecular formula C₁₈H₁₅ClF₂O₃S corresponds to a molecular weight of 384.82 g/mol , as verified by high-resolution mass spectrometry. Alternative naming conventions include 4-(4-chlorobenzenesulfonyl)-4-(2,5-difluorophenyl)cyclohexanone , which emphasizes the benzenesulfonyl moiety. The structural complexity arises from the simultaneous presence of electron-withdrawing groups (sulfonyl, chloro, fluoro) and the ketone functionality, which collectively influence its reactivity and physicochemical properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 471903-20-5 | |

| Molecular Formula | C₁₈H₁₅ClF₂O₃S | |

| Molecular Weight | 384.82 g/mol | |

| IUPAC Name | 4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexan-1-one |

Structural Features and Stereochemical Considerations

The cyclohexanone core adopts a chair conformation, with the 4-position substituted by two bulky aryl groups: a 4-chlorophenylsulfonyl moiety and a 2,5-difluorophenyl group. The sulfonyl group (-SO₂-) introduces significant steric hindrance and electronic effects, while the fluorine atoms on the phenyl ring enhance metabolic stability and influence intermolecular interactions.

X-ray crystallography and NMR studies confirm that the sulfonyl and difluorophenyl groups occupy equatorial positions to minimize steric strain. The ketone at the 1-position remains reactive, enabling further functionalization through nucleophilic additions or condensations. Stereochemical outcomes in synthetic pathways are influenced by the rigidity of the cyclohexanone ring and the electronic effects of substituents. For instance, hydrogenation steps in synthesis favor the formation of cis-products due to steric guidance from the sulfonyl group.

Key Structural Attributes :

- Sulfonyl Group : Enhances electrophilicity at the ketone via inductive effects.

- Halogen Substituents : Chlorine and fluorine atoms contribute to lipophilicity and modulate electronic density.

- Spatial Arrangement : Non-coplanar aryl groups create a twisted geometry, reducing π-π stacking interactions.

Historical Context in Sulfonyl- and Fluoro-Substituted Cyclohexanone Research

The development of this compound is rooted in advancements in sulfonyl chemistry and fluoroaromatic synthesis . Early work on sulfonyl-containing cyclohexanones, such as 4-chlorophenylsulfonylacetone , demonstrated their utility as intermediates in pharmaceuticals. The introduction of fluorine atoms into aromatic systems emerged as a strategy to improve bioavailability and target binding, as seen in antidiabetic agents like orforglipron .

A pivotal innovation was the regioselective Friedel-Crafts acylation method, which enabled the efficient synthesis of polysubstituted cyclohexanones. For example, the reaction of 2-[1-[(4-chlorophenyl)sulfonyl]ethenyl]-1,4-difluorobenzene with 2-trimethylsilyloxy-1,3-butadiene in xylenes yielded the target compound with 90% efficiency. This methodology addressed earlier challenges in achieving simultaneous sulfonyl and fluoro substitution without side reactions.

Comparative Analysis of Synthetic Routes :

| Method | Yield | Key Step | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 90% | Diastereoselective cyclization | |

| Hydroalkylation | 78% | Palladium-catalyzed hydrogenation |

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF2O3S/c19-12-1-4-15(5-2-12)25(23,24)18(9-7-14(22)8-10-18)16-11-13(20)3-6-17(16)21/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHMOXKRMWJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439822 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471903-20-5 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone, commonly referred to as MK-0752, is a synthetic compound primarily studied for its role as a potent inhibitor of γ-secretase. This enzyme is crucial in the cleavage of various substrates, including the amyloid precursor protein (APP), which is implicated in Alzheimer’s disease pathology. Understanding the biological activity of MK-0752 offers insights into its therapeutic potential, particularly in neurodegenerative diseases and cancer.

Chemical Structure

The structural formula of MK-0752 is represented as follows:

This compound features a cyclohexanone core substituted with a chlorophenylsulfonyl group and a difluorophenyl moiety, contributing to its biological properties.

MK-0752 functions as a reversible inhibitor of γ-secretase. By inhibiting this enzyme, MK-0752 prevents the formation of amyloid-beta peptides from APP, thereby reducing amyloid plaque formation in the brain—a hallmark of Alzheimer’s disease. Additionally, it has been shown to modulate Notch signaling pathways, which are critical for cell differentiation and proliferation.

Inhibition of γ-Secretase

Research indicates that MK-0752 effectively inhibits γ-secretase activity. In vitro studies demonstrate that it can reduce amyloid-beta production significantly:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 1 | 50% |

| 10 | 75% |

These results suggest a dose-dependent inhibition pattern, highlighting its potential utility in therapeutic applications targeting Alzheimer's disease .

Case Studies

- Alzheimer's Disease : In preclinical models, MK-0752 administration resulted in decreased levels of amyloid plaques in transgenic mouse models of Alzheimer's. This reduction correlates with improved cognitive function as assessed by behavioral tests .

- Cancer Therapy : Studies have explored the use of MK-0752 in cancer treatment, particularly in tumors where Notch signaling is aberrantly activated. The compound has shown promise in inhibiting tumor growth in xenograft models, suggesting its dual role as both a γ-secretase inhibitor and a modulator of oncogenic pathways .

- Neuroprotection : Beyond its role in Alzheimer's disease, MK-0752 has been investigated for neuroprotective effects against oxidative stress-induced neuronal damage, indicating broader implications for neurodegenerative conditions .

Safety and Toxicity Profile

Toxicological assessments have indicated that while MK-0752 exhibits significant biological activity, it also presents potential side effects typical of γ-secretase inhibitors, such as gastrointestinal disturbances and alterations in hematological parameters. Ongoing studies aim to refine dosing regimens to maximize efficacy while minimizing adverse effects .

Scientific Research Applications

The search results contain information about the compound Acide cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl) cyclohexanepropanoique , also known as 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid or MK-0752 . This compound is a gamma-secretase inhibitor with potential applications in cancer treatment .

Please note: The query requests information on "4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone," but the search results primarily discuss "Acide cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl) cyclohexanepropanoique" which is a cyclohexanepropanoic acid derivative, not a cyclohexanone. These are different compounds. Therefore, the following information pertains to the cyclohexanepropanoic acid derivative.

Cancer Treatment

- Gamma-Secretase Inhibition MK-0752 functions as a gamma-secretase inhibitor . Gamma-secretase is an enzyme involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase can affect signaling pathways involved in cell growth and differentiation, making it a target for cancer therapy .

- Synergistic Enhancement of TRAIL Research indicates that inhibiting γ‑secretase activity can synergistically enhance the effects of TRAIL (TNF-related apoptosis-inducing ligand) . TRAIL is a protein that induces apoptosis (programmed cell death) in cancer cells, and combining it with a gamma-secretase inhibitor like MK-0752 may improve its effectiveness .

- Patent for Cancer Treatment A patent, EP1888050B1, describes the use of cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanepropanoic acid for cancer treatment .

Chemical Information

- Chemical Structure and Identifiers The compound has a specific chemical structure, represented by its SMILES notation: OC(=O)CC[C@H]1CCC@@(C2=C(F)C=CC(F)=C2)S(=O)(=O)C3=CC=C(Cl)C=C3 .

- Its InChIKey is XCGJIFAKUZNNOR-QCKZDCLWSA-N .

- The molecular formula is C21H21ClF2O4S, and the molecular weight is 442.904 .

- Stereochemistry MK-0752 is achiral, possessing two defined stereocenters .

Other Potential Applications

While the primary focus of the search results is on cancer treatment, the compound's properties as a gamma-secretase inhibitor suggest potential applications in other areas where gamma-secretase plays a role.

Pharmaceutical Formulation

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone is highlighted through comparisons with analogous cyclohexanone derivatives (Table 1).

Table 1: Comparative Analysis of Cyclohexanone Derivatives

Structural and Functional Differences

Substituent Complexity: The target compound’s dual aromatic substituents (chlorophenylsulfonyl and difluorophenyl) confer distinct electronic and steric properties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the 2,5-difluorophenyl group introduces electron-withdrawing effects critical for enzyme binding .

Synthetic Strategies: The target compound’s synthesis employs Diels-Alder condensation and L-Selectride-mediated conjugate reduction, achieving >99.9% diastereoselectivity . Simpler analogs like 4-(3,5-difluorophenyl)cyclohexanone () may utilize Friedel-Crafts alkylation, which lacks the regioselectivity required for complex trisubstituted systems.

Biological Relevance: The gamma-secretase inhibitory activity of the target compound is attributed to its sulfonyl group, which mimics transition-state binding motifs in enzymatic catalysis .

Physicochemical Properties: The target’s higher molecular weight (384.82 vs. 210–309 g/mol for others) and polar surface area (59.6 Ų) suggest improved solubility in polar solvents compared to non-sulfonated analogs .

Preparation Methods

Conjugate Reduction Route

This method involves the stereoselective reduction of an acrylonitrile derivative precursor to form the cyclohexanone core with high stereochemical control.

- Step (a): Cycloaddition

React 2-(1-(4-chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene with 2-trimethylsilyloxy-1,3-butadiene in xylenes at 130°C under nitrogen atmosphere for 10–30 hours to form a silyl enol ether intermediate. Xylene (preferably 77i-xylene) is used as solvent, and a 2-fold molar excess of the butadiene derivative is typical. - Step (b): Hydrolysis

Hydrolyze the silyl enol ether with aqueous mineral acid (e.g., HCl) at 30–80°C to yield the cyclohexanone intermediate. - Step (c): Formation of Cyclohexylidene Acetonitrile

React the cyclohexanone intermediate with diethyl cyanomethylphosphonate and potassium tert-butoxide in THF at 0°C or below to form the cyclohexylidene acetonitrile derivative. - Step (d): Stereoselective Reduction

Reduce the acrylonitrile derivative using lithium tri-sec-butylborohydride (L-Selectride) in THF at −60°C to achieve a cis-4-substituted cyclohexaneacetonitrile with a diastereomeric ratio exceeding 99.9:0.1. - Step (e): Conversion to Cyclohexanone

Treat the reduced product sequentially with diisobutylaluminium hydride in toluene at −40 to −60°C, followed by aqueous acid hydrolysis (e.g., citric acid) at ambient temperature to afford the target cyclohexanone compound.

This route is favored for its excellent stereochemical fidelity and high purity of the final product, although it requires strict temperature control and inert atmosphere conditions.

Hydrogenation Route

An alternative method involves catalytic hydrogenation of a racemic cyclohexene derivative.

- The racemic cyclohexene precursor undergoes hydrogenation under catalytic conditions to saturate the ring.

- This method is more convergent and faster but typically yields lower diastereoselectivity (up to 75:25 dr).

- Post-reaction chromatographic purification is necessary to isolate the desired stereoisomer.

While less stereoselective, this route may be advantageous for rapid synthesis when stereochemical purity is less critical or can be resolved later.

Reaction Conditions and Parameters

| Step | Reaction | Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| (a) Cycloaddition | Vinyl derivative + 2-trimethylsilyloxy-1,3-butadiene | 2-fold excess of butadiene | Xylene (77i-xylene preferred) | 130°C | 10–30 h | Nitrogen atmosphere |

| (b) Hydrolysis | Silyl enol ether hydrolysis | Aqueous mineral acid (HCl) | THF/water/xylenes | 30–80°C | Variable | Ambient or moderately elevated temp |

| (c) Formation of acetonitrile | Reaction with diethyl cyanomethylphosphonate | Strong base (potassium tert-butoxide) | THF | 0 to −5°C | Short | Low temperature for selectivity |

| (d) Reduction | L-Selectride reduction | L-Selectride (1.0 M in THF) | THF | −60°C | ~90 min addition + 60 min aging | High diastereoselectivity >99.9:0.1 dr |

| (e) Conversion to cyclohexanone | DIBAL-H reduction + acid hydrolysis | Diisobutylaluminium hydride + citric acid | Toluene + aqueous | −40 to −60°C (reduction), ambient (hydrolysis) | Overnight hydrolysis | Final purification by crystallization |

Analytical and Purity Validation

The structural integrity and purity of the synthesized compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton and carbon NMR confirm the regiochemistry and substituent positions, particularly distinguishing the sulfonyl and difluorophenyl groups.X-ray Crystallography:

Provides absolute stereochemical assignment of the cyclohexanone core, confirming the cis-configuration and substitution pattern.High-Performance Liquid Chromatography (HPLC):

Reverse-phase C18 columns with UV detection at 254 nm are used to validate purity, typically exceeding 99%.Mass Spectrometry (HRMS):

Confirms molecular ion peaks consistent with the expected molecular weight (m/z ~ 384.8 g/mol).

These methods ensure that the compound meets stringent quality criteria for research and pharmaceutical applications.

Summary Tables

Table 1. Comparison of Key Synthetic Routes

Table 2. Analytical Validation Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants |

| X-ray Crystallography | Stereochemistry assignment | R-factor < 0.05 |

| HPLC | Purity assessment | Retention time ~8.2 min, >99% purity |

| HRMS | Molecular weight confirmation | m/z calc. 384.08, found 384.07 |

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone, and how do they differ in efficiency?

The compound is synthesized via two primary strategies:

- Conjugate Reduction Route : Acrylonitrile derivative 4 undergoes stereoselective reduction using L-Selectride to achieve >99.9:0.1 diastereomeric ratio (dr), forming the cyclohexane core with desired stereochemistry. This method is highly selective but requires precise control of reaction conditions (e.g., low temperatures, anhydrous solvents) .

- Hydrogenation Route : A racemic cyclohexene derivative undergoes catalytic hydrogenation. While more convergent, this method yields lower diastereoselectivity (up to 75:25 dr), necessitating chromatographic purification .

Key Comparison : The conjugate reduction route is preferred for high stereochemical fidelity, whereas the hydrogenation route offers faster convergence but requires post-synthetic resolution.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent placement, particularly distinguishing sulfonyl and fluorophenyl groups.

- X-ray Crystallography : Resolves absolute stereochemistry of the trisubstituted cyclohexane core .

- HPLC Purity Analysis : Validates >99% purity using reverse-phase C18 columns with UV detection at 254 nm, as referenced in pharmacopeial standards .

Q. What is the pharmacological significance of this compound in neurodegenerative research?

This compound is a key intermediate in γ-secretase inhibitors (e.g., MRK-560 ), which reduce amyloid-beta (Aβ) plaque formation in Alzheimer’s disease models. In vivo studies in transgenic mice (Tg2576) show dose-dependent Aβ reduction without Notch pathway toxicity, making it a candidate for targeted therapy .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be mitigated?

- Chiral Auxiliaries : Temporarily introduce chiral groups to direct stereochemistry during cyclohexane ring formation.

- Catalyst Optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to improve diastereoselectivity in the hydrogenation route .

- Computational Modeling : Predict steric and electronic effects of substituents (e.g., 2,5-difluorophenyl) to guide reaction design .

Q. How should researchers address discrepancies between analytical purity and biological activity data?

- Orthogonal Analytical Methods : Cross-validate HPLC purity with mass spectrometry (HRMS) to detect trace impurities (e.g., des-fluoro byproducts).

- Bioassay Correlation : Test synthetic batches in parallel with in vitro γ-secretase inhibition assays to identify non-UV-active impurities affecting activity .

Q. What structure-activity relationship (SAR) insights guide modifications to this compound?

- Sulfonyl Group : Critical for γ-secretase binding; replacement with carbonyl reduces potency by >50% .

- Fluorine Substituents : 2,5-Difluorophenyl enhances blood-brain barrier permeability compared to non-fluorinated analogs .

- Cyclohexane Rigidity : Saturated rings improve metabolic stability over flexible chains .

Q. What experimental models are used to evaluate the compound’s mechanistic efficacy?

- In Vivo Rodent Models : Tg2576 mice are treated orally (10–30 mg/kg) with MRK-560, followed by cerebrospinal fluid (CSF) Aβ40 quantification via ELISA .

- In Vitro Selectivity Panels : Test against related proteases (e.g., DPP-4, cathepsin D) to confirm γ-secretase specificity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.